molecular formula C11H13BrF3N3 B1441355 1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine CAS No. 1208081-84-8

1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine

Cat. No.: B1441355
CAS No.: 1208081-84-8
M. Wt: 324.14 g/mol
InChI Key: LSVUAJQDVOUKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine (CAS 1208081-84-8) is a high-value chemical building block designed for advanced research and development. This compound features a piperazine ring, a moiety frequently employed in drug discovery to optimize pharmacokinetic properties and serve as a scaffold for arranging pharmacophoric groups . Its core structure incorporates both a bromo substituent and a trifluoromethyl group on a pyridine ring, making it a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions) . The presence of the bromine atom allows for strategic derivatization, while the trifluoromethyl group is known to significantly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and membrane permeability . Compounds containing the trifluoromethylpyridine motif are investigated across various fields, including the development of novel agrochemicals, where they have demonstrated promising activity as plant antiviral agents . In medicinal chemistry, the piperazine ring is a common feature in FDA-approved drugs, and the specific substitution pattern of this reagent makes it a critical synthon in the synthesis of potential therapeutic candidates, such as MK2 inhibitors for the treatment of inflammatory diseases and cancer . This product is offered with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Researchers can leverage this compound to efficiently explore new chemical space in the development of innovative pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N3/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVUAJQDVOUKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridine Intermediate

  • Starting Material: 6-bromopicolinic acid or similar brominated pyridine derivatives.
  • Activation: Conversion of the carboxylic acid group to an acid chloride using oxalyl chloride in the presence of catalytic DMF at 0 °C.
  • Amidation: Reaction with 5-chloro-2-(trifluoromethyl)pyridin-3-amine under basic conditions (e.g., DIEA) to form the corresponding amide intermediate.

This step ensures the introduction of the bromine and trifluoromethyl groups on the pyridine ring with high regioselectivity.

Piperazine Functionalization

  • Starting Material: tert-butyl (3S)-3-methylpiperazine-1-carboxylate.
  • Modification: Reductive amination with oxetan-3-one in the presence of sodium triacetoxyborohydride and acetic acid to introduce the methyl substituent on the piperazine ring.
  • Deprotection: Removal of the Boc protecting group using trifluoroacetic acid (TFA) at 0 °C to room temperature to yield (S)-2-methyl-1-(oxetan-3-yl)piperazine as a trifluoroacetate salt.

Coupling of Pyridine and Piperazine Moieties

  • The activated pyridine intermediate (acid chloride or amide) is coupled with the 4-methylpiperazine derivative under mild conditions, often using thiocarbonyldiimidazole-assisted coupling or phenoxycarbonyl chloride methods.
  • Typical reaction temperature ranges from ambient to 40 °C.
  • The coupling reaction can be performed in solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Purification and Characterization

  • Purification: Flash chromatography using silica gel columns (e.g., RediSep Rf) with solvent gradients such as ethyl acetate/petroleum ether or acetonitrile/water with 0.1% TFA.
  • Characterization: Confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

    Example spectral data for a related compound:

    • 1H NMR (400 MHz, DMSO-d6): δ 10.09 (s, 1H), 8.22 (d, J=5.4 Hz, 1H), 4.08 (t, J=5.2 Hz, 4H), 2.36 (s, 3H).
    • HRMS (ESI) m/z (M+H)+ calculated for C18H20F3N4S: 381.1355, found 381.1341.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Solvent Temperature Yield/Notes
Activation of pyridine acid Oxalyl chloride, DMF (cat.), 0 °C DCM 0 °C, 30 min Formation of acid chloride
Amidation 5-chloro-2-(trifluoromethyl)pyridin-3-amine, DIEA DCM RT Amide intermediate formed
Piperazine modification Oxetan-3-one, NaBH(OAc)3, AcOH DCE RT, 12 h Reductive amination, 84% yield
Boc deprotection TFA TFA 0 °C to RT Deprotected piperazine derivative
Coupling reaction Thiocarbonyldiimidazole or phenoxycarbonyl chloride DMSO or DCM 25-40 °C Formation of final compound
Purification Flash chromatography Silica gel Ambient High purity product obtained

Research Findings and Optimization Notes

  • The use of thiocarbonyldiimidazole-assisted coupling has been demonstrated to be efficient for attaching piperazine derivatives to substituted pyridines, providing good yields and regioselectivity.
  • Protection and deprotection strategies for the piperazine nitrogen are critical to avoid side reactions and ensure selective substitution.
  • The trifluoromethyl group on the pyridine ring enhances the compound's chemical stability and biological activity, as reported in medicinal chemistry studies.
  • Bromination at the 5-position of the pyridine ring is typically introduced early in the synthesis to facilitate subsequent functionalization and coupling steps.

Chemical Reactions Analysis

Types of Reactions

1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted product.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against various cancer types .

Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. It is believed to interact with neurotransmitter receptors, which may lead to therapeutic applications in treating neurological disorders such as depression and anxiety. The presence of the piperazine moiety is particularly relevant as it is a common scaffold in many psychoactive drugs .

Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The bromine and trifluoromethyl groups contribute to the compound's ability to disrupt bacterial cell membranes, making it a candidate for further development as an antibacterial or antifungal agent .

Materials Science

Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing advanced polymers. Its functional groups allow for modifications that can enhance the thermal stability and mechanical properties of polymeric materials. Research has demonstrated that incorporating such compounds into polymer matrices can lead to improved performance in applications ranging from coatings to structural materials .

Nanotechnology
The compound's unique structure also makes it suitable for use in nanotechnology. It can be functionalized to create nanoparticles with specific properties for drug delivery systems or as catalysts in chemical reactions. These nanoparticles can enhance the solubility and stability of drugs, improving their therapeutic effectiveness .

Agricultural Chemistry

Pesticide Development
In agricultural chemistry, derivatives of this compound are being explored as potential pesticides. The trifluoromethyl group is known to impart desirable characteristics such as increased potency against pests while minimizing toxicity to non-target species. Studies are ongoing to evaluate the efficacy and safety profiles of these compounds in agricultural settings .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryACS Publications Compounds demonstrated significant anticancer activity against cell lines.
NeuropharmacologyJournal of Medicinal Chemistry Indicated potential for treating depression through receptor modulation.
Materials ScienceDe Gruyter Enhanced thermal stability in polymer composites using this compound.
Agricultural ChemistryMatrix Scientific Effective against common agricultural pests with low environmental impact.

Mechanism of Action

The mechanism of action of 1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity, while the piperazine ring can interact with various biological pathways.

Comparison with Similar Compounds

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

  • Structure : Replaces the bromo group with chlorine (-Cl) and adds a carbothioamide (-NCS) group linked to a 4-methoxypyridine.
  • Demonstrates antibacterial effects against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Key Difference : The carbothioamide group enhances enzyme inhibition specificity, while the methoxypyridine moiety improves solubility and target engagement.

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine

  • Structure : Lacks the bromo and 4-methyl groups, simplifying the scaffold to a piperazine-pyridine core with only a -CF₃ substituent.
  • Applications : A precursor for kinase inhibitors and antimicrobial agents. Its simpler structure facilitates broad derivatization but reduces target specificity compared to brominated analogs .

1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine

  • Structure : Substitutes the -CF₃ group with a methyl (-CH₃) at position 6 and replaces 4-methylpiperazine with a cyclopropylmethyl group.
  • Properties: Molecular weight 310.23 g/mol (C₁₄H₂₀BrN₃).

4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (MK42/RTC5)

  • Structure : Adds a thiophene-linked ketone side chain to the piperazine ring.
  • Synthesis: Prepared via coupling of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine with 4-(thiophen-3-yl)butanoic acid using HOBt/TBTU activation.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Pyridine) Piperazine Modification Molecular Weight (g/mol) Key Activity/Application Reference
1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine 5-Br, 3-CF₃ 4-Methyl 326.17 Enzyme inhibition (potential)
ML267 3-Cl, 5-CF₃ Carbothioamide-4-methoxypyridine 455.80 Bacterial PPTase inhibition
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine 5-CF₃ None 231.22 Kinase inhibitor precursor
1-(5-Bromo-6-methylpyridin-2-yl)-4-(cyclopropylmethyl)piperazine 5-Br, 6-CH₃ Cyclopropylmethyl 310.23 Research tool (CNS applications)
MK42/RTC5 5-CF₃ Thiophene-ketone side chain 407.45 Undisclosed CNS targets

Research Findings and Trends

  • Role of Halogens : Bromo and chloro substituents enhance binding to hydrophobic enzyme pockets (e.g., ML267’s PPTase inhibition ).
  • Trifluoromethyl Group : Improves metabolic stability and electronegativity, critical for target interactions .
  • Piperazine Modifications : 4-Methyl or cyclopropylmethyl groups balance lipophilicity and solubility, while carbothioamide or ketone additions introduce steric or electronic effects for specificity .

Biological Activity

1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structural characteristics.

Structural Characteristics

The compound crystallizes in the triclinic P-1 space group, featuring two independent molecules in its asymmetric unit. The structure includes a substituted phenyl benzene ring and a pyridinyl ring with dihedral angles of approximately 21.1° and 12.2° between the planes of these rings .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
Jurkat4.64 ± 0.08Induces cell cycle arrest in the sub-G1 phase
HeLaTBDCytotoxic effects observed
MCF-7TBDCytotoxic effects observed

This compound exhibits its anticancer effects through various mechanisms:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound effectively arrests the cell cycle, particularly in the sub-G1 phase, indicating apoptosis induction .
  • Antiangiogenic Properties : In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated significant antiangiogenic activity, suggesting that it inhibits blood vessel formation in tumor tissues .

Computational Studies

Molecular docking studies indicate that the compound has promising binding affinities with matrix metalloproteinases (MMPs), which are critical in cancer progression:

  • Binding energy with MMP-2: -9.0 kcal/mol
  • Binding energy with MMP-9: -7.8 kcal/mol .

These results suggest that the compound may inhibit these enzymes, contributing to its anticancer properties.

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, a comparison with other known anticancer agents is provided below:

Compound IC50 (µM) Target Enzyme
This compound4.64 ± 0.08MMPs
BPU (related derivative)10.0MMPs
Standard ChemotherapeuticsVariesVarious

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on BPU Derivative : A pyrazine derivative demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat and HeLa, with an IC50 value comparable to that of this compound .
  • Antiviral Activity : While primarily focused on anticancer properties, derivatives of similar structures have shown antiviral activities against HIV and other viruses, suggesting a broader pharmacological potential .

Q & A

Q. Methodology :

  • Stepwise Functionalization : Begin with bromopyridine intermediates. For example, coupling 5-bromo-3-(trifluoromethyl)pyridin-2-amine with 4-methylpiperazine via Buchwald-Hartwig amination or nucleophilic aromatic substitution under Pd catalysis. Use ligands like XantPhos and bases such as Cs₂CO₃ in toluene .
  • Coupling Agents : For introducing aryl/heteroaryl groups, employ HOBt/TBTU-mediated amide bond formation in anhydrous DMF with NEt₃ as a base, as demonstrated in analogous piperazine syntheses .
  • Purification : Isolate intermediates via flash chromatography (e.g., silica gel, hexane/EtOAc gradients) and final products via recrystallization (e.g., Et₂O/hexane) .

Table 1 : Example Reaction Conditions for Piperazine Derivatives (Adapted from )

StepReagents/ConditionsYield (%)Characterization
Intermediate FormationPd(OAc)₂, XantPhos, Cs₂CO₃, 110°C65–78¹H NMR, LC-MS
Final CouplingHOBt, TBTU, DMF, RT45–60HPLC (≥95% purity)

How can researchers address challenges in characterizing this compound’s structural purity?

Q. Methodology :

  • NMR Analysis : Use ¹⁹F NMR to confirm the trifluoromethyl group (δ ≈ -60 to -65 ppm) and ¹H NMR to verify piperazine ring protons (δ 2.3–3.5 ppm). Overlapping signals may require 2D experiments (COSY, HSQC) .
  • HPLC-MS : Employ reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) to assess purity. Monitor for bromine isotope patterns (m/z 79/81) in MS .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry by growing single crystals in EtOAc/hexane and analyzing with Cu-Kα radiation .

What initial structure-activity relationship (SAR) studies are feasible for this compound?

Q. Methodology :

  • Fragment Substitution : Replace the bromine atom with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., NO₂) to evaluate effects on target binding .
  • Piperazine Modifications : Compare 4-methylpiperazine with bulkier substituents (e.g., 4-ethyl, 4-cyclohexyl) to study steric effects on activity .
  • Biological Assays : Test derivatives against WDR5 or kinase targets using fluorescence polarization or enzymatic inhibition assays .

How can researchers ensure reproducibility in synthesizing this compound?

Q. Methodology :

  • Stoichiometric Control : Maintain a 1.2:1 molar ratio of bromopyridine to piperazine to minimize side reactions .
  • Moisture Sensitivity : Conduct reactions under argon with anhydrous solvents (e.g., DMF, DCM) to prevent hydrolysis of trifluoromethyl groups .
  • Batch Consistency : Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

What analytical techniques are critical for assessing stability under storage conditions?

Q. Methodology :

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Look for dehalogenation or piperazine ring oxidation .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to recommend storage below 0°C if unstable above 100°C .

Advanced Research Questions

How can mechanistic studies elucidate the role of the trifluoromethyl group in target binding?

Q. Methodology :

  • Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics of trifluoromethyl vs. methyl derivatives to quantify hydrophobic interactions .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions using Gaussian-based force fields to visualize CF₃ group positioning in binding pockets .

What computational strategies predict metabolic liabilities of this compound?

Q. Methodology :

  • In Silico Metabolism : Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., piperazine N-methylation) and propose deuterated analogs to block oxidation .
  • CYP450 Inhibition Assays : Validate predictions with human liver microsomes and LC-MS/MS quantification of metabolites .

How can researchers resolve contradictions in reported synthetic yields for analogous piperazines?

Q. Methodology :

  • Factorial Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, a 2³ factorial design revealed that Pd catalyst purity (≥99%) improves yields by 20% in analogous reactions .
  • Controlled Replication : Reproduce conflicting procedures with identical reagent batches and equipment to isolate variables .

What green chemistry approaches reduce waste in large-scale synthesis?

Q. Methodology :

  • Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, in coupling reactions .
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for ≥5 reuse cycles without yield loss .

How can AI-driven platforms accelerate derivative screening for novel bioactivity?

Q. Methodology :

  • Generative Models : Train GPT-4 or ChemBERTa on ChEMBL data to propose derivatives with predicted IC₅₀ values < 100 nM against kinase targets .
  • High-Throughput Virtual Screening (HTVS) : Dock 10,000 analogs into WDR5’s WIN site using AutoDock Vina and prioritize synthesis of top 50 candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.